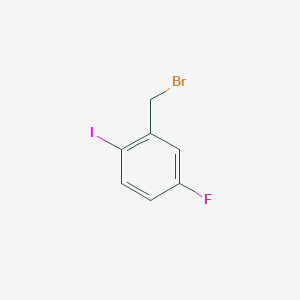

5-Fluoro-2-iodobenzyl bromide

Description

BenchChem offers high-quality 5-Fluoro-2-iodobenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-iodobenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-4-fluoro-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIPYRUYDCNASH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CBr)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Fluoro-2-iodobenzyl bromide chemical properties

An In-depth Technical Guide to 5-Fluoro-2-iodobenzyl bromide: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 5-Fluoro-2-iodobenzyl bromide, a trifunctional reagent of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique structural arrangement, featuring three distinct reactive centers—a benzylic bromide, an aryl iodide, and a fluorine substituent—offers a versatile platform for the strategic construction of complex molecular architectures. This document serves as a technical resource for researchers, chemists, and drug development professionals, detailing the compound's core chemical properties, reactivity profile, synthetic methodologies, and safe handling protocols.

Core Chemical and Physical Properties

5-Fluoro-2-iodobenzyl bromide is a halogenated aromatic compound.[1] Its structure is defined by a benzene ring substituted with a fluorine atom at position 5, an iodine atom at position 2, and a bromomethyl group at position 1. This strategic placement of functional groups dictates its chemical behavior and synthetic utility.

Table 1: Physicochemical Properties of 5-Fluoro-2-iodobenzyl bromide and Related Analogues

| Property | 5-Fluoro-2-iodobenzyl bromide | 2-Iodobenzyl bromide (Analogue) |

| Chemical Structure |  |  |

| IUPAC Name | 1-(Bromomethyl)-5-fluoro-2-iodobenzene | 1-(Bromomethyl)-2-iodobenzene[2] |

| Molecular Formula | C₇H₅BrFI[3] | C₇H₆BrI[2] |

| Molecular Weight | 314.92 g/mol | 296.93 g/mol [2][4] |

| CAS Number | Not explicitly available in search results. | 40400-13-3[2][4] |

| Appearance | Typically a solid at room temperature, similar to analogues. | Solid[4] |

| Melting Point | Data not available. | 54-60 °C[4] |

| InChI Key | TXIPYRUYDCNASH-UHFFFAOYSA-N[3] | GQFITODJWOIYPF-UHFFFAOYSA-N[2] |

| SMILES | C1=CC(=C(C=C1F)CBr)I[3] | C1=CC=C(C(=C1)CBr)I[2] |

Spectroscopic Characterization

Unambiguous identification of 5-Fluoro-2-iodobenzyl bromide relies on a combination of standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the benzylic protons (-CH₂Br) as a singlet, typically in the 4.5-4.8 ppm region. The aromatic region will display complex splitting patterns for the three aromatic protons, influenced by F-H and H-H coupling.

-

¹³C NMR: The spectrum will show seven distinct carbon signals, including the benzylic carbon and six aromatic carbons, with their chemical shifts influenced by the attached halogens.

-

¹⁹F NMR: A single resonance will confirm the presence of the fluorine atom.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one iodine atom, with the molecular ion peak confirming the compound's mass.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the CH₂ group, as well as C-Br, C-I, and C-F bond vibrations.

The Causality of Reactivity: A Dual-Mode Synthetic Platform

The synthetic power of 5-Fluoro-2-iodobenzyl bromide stems from the orthogonal reactivity of its benzylic bromide and aryl iodide functionalities. This allows for sequential, selective transformations, providing a logical pathway to highly functionalized molecules.

Pillar 1: The Benzylic Bromide - A Potent Electrophile

The bromomethyl group (-CH₂Br) serves as a powerful electrophilic site. The bromine atom is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This site readily participates in Sₙ2 reactions with a wide range of nucleophiles.

-

Causality: The stability of the incipient benzylic carbocation transition state facilitates these substitution reactions. This reactivity is fundamental to its role as an alkylating agent.

-

Common Transformations:

-

Ether formation: Reaction with alkoxides or phenoxides.

-

Amine alkylation: Reaction with primary or secondary amines to form substituted benzylamines.

-

Thioether formation: Reaction with thiolates.

-

Ester formation: Reaction with carboxylate salts.

-

Cyanide displacement: Formation of benzyl cyanides, which are precursors to acids and amides.

-

Pillar 2: The Aryl Iodide - A Gateway to C-C and C-N Bond Formation

The carbon-iodine bond is the most reactive of the aryl-halogen bonds in transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position of the aromatic ring.

-

Causality: The low bond dissociation energy of the C-I bond facilitates oxidative addition to low-valent transition metal catalysts (e.g., Palladium(0)), which is the key initiating step in many cross-coupling cycles.

-

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.[1]

-

Heck Reaction: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

-

Pillar 3: The Fluoro Substituent - A Bioisostere and Reactivity Modulator

The fluorine atom at the C5 position exerts a strong electron-withdrawing effect through induction, which can subtly modulate the reactivity of the other sites. More importantly, the incorporation of fluorine is a well-established strategy in drug design.[5]

-

Causality: Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and improve pharmacokinetic properties like lipophilicity and bioavailability.[5][6]

Visualization of Orthogonal Reactivity

The following diagram illustrates the dual reactive sites of 5-Fluoro-2-iodobenzyl bromide, enabling sequential functionalization.

Caption: Dual reactivity pathways for 5-Fluoro-2-iodobenzyl bromide.

Synthesis and Experimental Protocols

The most common and direct method for synthesizing substituted benzyl bromides is through the radical bromination of the corresponding toluene derivative.

Protocol: Synthesis of 5-Fluoro-2-iodobenzyl bromide

This protocol is based on well-established methods for benzylic bromination.

1. Materials and Equipment:

-

Starting Material: 5-Fluoro-2-iodotoluene

-

Brominating Agent: N-Bromosuccinimide (NBS)

-

Radical Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Solvent: Anhydrous carbon tetrachloride (CCl₄) or cyclohexane

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, inert gas (N₂ or Ar) supply.

2. Step-by-Step Procedure:

-

Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure all glassware is dry.

-

Charging the Flask: To the round-bottom flask, add 5-Fluoro-2-iodotoluene (1.0 eq), N-Bromosuccinimide (1.1 eq), and the anhydrous solvent.

-

Initiation: Add a catalytic amount of AIBN or BPO (0.02-0.05 eq).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-10 hours.[7]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel.

-

Causality of Experimental Choices:

-

NBS as Brominating Agent: NBS is preferred over liquid bromine as it is a solid that is easier to handle and allows for a low, steady concentration of Br₂ to be maintained, minimizing side reactions.

-

Radical Initiator: The reaction proceeds via a free-radical chain mechanism. AIBN or BPO is required to initiate the process by generating radicals upon heating.

-

Inert Atmosphere: Prevents oxidation and other side reactions involving atmospheric oxygen.

-

Anhydrous Solvent: Benzyl bromides are sensitive to hydrolysis.[1] The absence of water is critical to prevent the formation of the corresponding benzyl alcohol.[8]

Applications in Research and Development

The unique trifunctional nature of 5-Fluoro-2-iodobenzyl bromide makes it a valuable intermediate in several research areas.

-

Drug Development: It serves as a key building block for synthesizing novel compounds investigated for therapeutic potential in areas like oncology, and for treating inflammatory and neurodegenerative diseases.[1] The ability to introduce the fluorobenzyl moiety is particularly valuable for creating drug candidates with enhanced pharmacological profiles.

-

Agrochemicals: The compound is used in the development of new pesticides and herbicides, where its reactivity allows for the construction of molecules that can interact with biological systems.[1]

-

Organic Synthesis: It is broadly used as a versatile intermediate for constructing complex organic molecules and scaffolds.[1][9]

Safety, Handling, and Storage

5-Fluoro-2-iodobenzyl bromide, like other benzyl bromides, is a hazardous chemical and must be handled with appropriate precautions. It is a lachrymator (tear-inducing), corrosive, and can cause severe skin burns and eye damage.[2][4]

Table 2: GHS Hazard Information for Benzyl Bromide Analogues

| Hazard Class & Category | GHS Statement |

| Acute Toxicity, Oral (Cat. 4) | H302: Harmful if swallowed[2] |

| Skin Corrosion (Cat. 1B) | H314: Causes severe skin burns and eye damage[2][4] |

| Respiratory Sensitization (Cat. 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2] |

Data is based on the closely related analogue 2-iodobenzyl bromide.

Protocol: Safe Handling and Storage

1. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.[4]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use.[10]

-

Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure an emergency safety shower and eyewash station are accessible.

2. Handling:

-

Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[11]

-

Dispensing: Handle as a corrosive solid. Avoid creating dust.

-

Incompatibilities: Avoid contact with water, moisture, strong bases, oxidizing agents, and amines.[8]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[10]

3. Storage:

-

Conditions: Store in a cool, dry, dark, and well-ventilated area.[8][11]

-

Container: Keep the container tightly sealed to prevent exposure to moisture and light.[10][11] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain purity.[1][11]

-

Segregation: Store away from incompatible materials.[12]

4. First Aid Measures:

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[9][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Conclusion

5-Fluoro-2-iodobenzyl bromide is a highly versatile and powerful synthetic building block. The orthogonal reactivity of its benzylic bromide and aryl iodide moieties provides chemists with a logical and efficient tool for constructing complex, highly functionalized molecules. Its utility is further enhanced by the presence of a fluorine atom, a key feature in modern drug design. A thorough understanding of its chemical properties, reactivity, and stringent adherence to safety protocols is essential for leveraging its full synthetic potential in research and development.

References

-

PubChem. (n.d.). 2-Iodobenzyl Bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Bromo-5-fluorobenzyl bromide (CAS 112399-50-5). Retrieved from [Link]

-

Net-Chemical. (n.d.). Understanding the Properties and Handling of 2-Bromo-5-fluorobenzyl Bromide. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-fluoro-2-iodobenzyl bromide (C7H5BrFI). Retrieved from [Link]

-

Atkins, A. P., Dean, A. C., & Lennox, A. J. J. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry, 20, 1527–1547. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodobenzyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.

-

Beilstein Journal of Organic Chemistry. (2024). Benzylic C(sp3)–H fluorination. Retrieved from [Link]

-

Thompson, A. L., et al. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]

-

ResearchGate. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

-

ResearchGate. (n.d.). Plausible mechanism of the benzylic fluorination reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of o-bromobenzyl bromide. Retrieved from [Link]

Sources

- 1. 3-Fluoro-2-iodobenzyl bromide | 1261675-04-0 | Benchchem [benchchem.com]

- 2. 2-Iodobenzyl Bromide | C7H6BrI | CID 11426472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 5-fluoro-2-iodobenzyl bromide (C7H5BrFI) [pubchemlite.lcsb.uni.lu]

- 4. 2-碘溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol - Google Patents [patents.google.com]

- 8. nj.gov [nj.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. westliberty.edu [westliberty.edu]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-iodobenzyl bromide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-iodobenzyl bromide, a key intermediate in the development of novel pharmaceutical agents. This document details the prevailing synthetic strategies, with a focus on the free-radical bromination of 5-Fluoro-2-iodotoluene. The guide offers in-depth analysis of the reaction mechanisms, step-by-step experimental protocols, and critical considerations for process optimization and safety. Characterization data and diagrammatic representations of the synthetic pathways are included to provide a thorough understanding of the chemical transformations involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.

Introduction

5-Fluoro-2-iodobenzyl bromide is a halogenated aromatic compound of significant interest in medicinal chemistry. Its trifunctional nature, featuring a reactive benzyl bromide moiety, a fluorine atom, and an iodine atom, makes it a versatile building block for the synthesis of complex organic molecules. The presence of fluorine can enhance metabolic stability and binding affinity of drug candidates, while the iodine atom provides a site for further functionalization, such as cross-coupling reactions. This guide will provide a detailed exploration of the synthesis of this important intermediate, with a focus on practical application and scientific integrity.

Strategic Approaches to Synthesis

The most direct and widely employed strategy for the synthesis of 5-Fluoro-2-iodobenzyl bromide is the selective bromination of the benzylic methyl group of 5-Fluoro-2-iodotoluene. This transformation is typically achieved through a free-radical chain reaction. The synthesis can therefore be conceptually divided into two key stages:

-

Stage 1: Synthesis of the Precursor, 5-Fluoro-2-iodotoluene.

-

Stage 2: Free-Radical Bromination of 5-Fluoro-2-iodotoluene.

This guide will elaborate on both stages, providing a robust understanding of the entire synthetic sequence.

Synthesis of the Precursor: 5-Fluoro-2-iodotoluene

The precursor, 5-Fluoro-2-iodotoluene, can be synthesized through several routes, with the most common starting from commercially available 4-fluorotoluene or 4-fluoro-2-methylaniline.

One effective method involves the direct iodination of 4-fluorotoluene. This electrophilic aromatic substitution reaction requires an iodinating agent and a suitable catalyst or oxidizing agent to generate a more electrophilic iodine species.

A second common approach is a Sandmeyer-type reaction starting from 4-fluoro-2-methylaniline.[1] This involves the diazotization of the amino group followed by reaction with an iodide salt.[2]

Detailed Experimental Protocols

Synthesis of 5-Fluoro-2-iodotoluene via Iodination of 4-Fluorotoluene

This protocol outlines a representative procedure for the synthesis of the precursor.

Reaction Scheme:

A diagram illustrating the iodination of 4-fluorotoluene.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluorotoluene | 110.13 | 11.0 g | 0.1 |

| Iodine (I₂) | 253.81 | 12.7 g | 0.05 |

| Iodic acid (HIO₃) | 175.91 | 4.4 g | 0.025 |

| Sulfuric acid (conc.) | 98.08 | 2 mL | - |

| Carbon tetrachloride (CCl₄) | 153.82 | 100 mL | - |

| Sodium thiosulfate (Na₂S₂O₃) | 158.11 | - | - |

| Sodium bicarbonate (NaHCO₃) | 84.01 | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorotoluene (11.0 g, 0.1 mol), iodine (12.7 g, 0.05 mol), iodic acid (4.4 g, 0.025 mol), and carbon tetrachloride (100 mL).

-

With vigorous stirring, slowly add concentrated sulfuric acid (2 mL).

-

Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove unreacted iodine, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield 5-Fluoro-2-iodotoluene as a colorless to pale yellow liquid.

Synthesis of 5-Fluoro-2-iodobenzyl bromide via Radical Bromination

This protocol details the conversion of the precursor to the final product.

Reaction Scheme:

A diagram illustrating the radical bromination of 5-Fluoro-2-iodotoluene.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Fluoro-2-iodotoluene | 236.02 | 23.6 g | 0.1 |

| N-Bromosuccinimide (NBS) | 177.98 | 19.6 g | 0.11 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.164 g | 0.001 |

| Carbon tetrachloride (CCl₄) | 153.82 | 200 mL | - |

| Hexane | 86.18 | - | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 5-Fluoro-2-iodotoluene (23.6 g, 0.1 mol) in carbon tetrachloride (200 mL).

-

Add N-bromosuccinimide (19.6 g, 0.11 mol) and azobisisobutyronitrile (0.164 g, 0.001 mol) to the solution.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction can be initiated by shining a UV lamp on the flask.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the reaction mixture to remove the succinimide.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from hexane to obtain pure 5-Fluoro-2-iodobenzyl bromide as a solid.

Mechanistic Insights

The benzylic bromination of 5-Fluoro-2-iodotoluene proceeds via a free-radical chain mechanism.

Mechanism of free-radical benzylic bromination.

-

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (AIBN) upon heating or exposure to UV light, generating free radicals. These radicals then react with NBS to produce a bromine radical.

-

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 5-Fluoro-2-iodotoluene to form a resonance-stabilized benzylic radical and hydrogen bromide. This benzylic radical then reacts with a molecule of bromine (generated from the reaction of HBr with NBS) to form the desired product and another bromine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated by the combination of any two radical species.

Characterization of 5-Fluoro-2-iodobenzyl bromide

The synthesized 5-Fluoro-2-iodobenzyl bromide should be characterized to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| CAS Number | 1261852-14-5 |

| Molecular Formula | C₇H₅BrFI |

| Molecular Weight | 314.92 g/mol |

| Appearance | Solid |

| IUPAC Name | 2-(bromomethyl)-4-fluoro-1-iodobenzene |

Spectroscopic Data (Predicted and from similar compounds):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.6-7.0 (m, 3H, Ar-H), 4.45 (s, 2H, CH₂Br). The exact chemical shifts and coupling constants will be influenced by the substitution pattern.

-

¹³C NMR (CDCl₃, 100 MHz): Signals expected in the aromatic region (around δ 110-140) and a signal for the benzylic carbon (around δ 30-35). The carbon attached to fluorine will show a large coupling constant (¹JC-F).

-

Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) and characteristic isotopic patterns for bromine and iodine.

Safety Considerations

-

5-Fluoro-2-iodobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Carbon tetrachloride is a hazardous solvent and should be handled with appropriate personal protective equipment.

-

N-Bromosuccinimide is a corrosive solid and an oxidizing agent.

-

AIBN is a potentially explosive compound and should be handled with care, avoiding heat and friction.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these procedures.

Conclusion

The synthesis of 5-Fluoro-2-iodobenzyl bromide is a critical process for the advancement of various drug discovery programs. The free-radical bromination of 5-Fluoro-2-iodotoluene provides an efficient and reliable route to this valuable intermediate. This guide has provided a comprehensive overview of the synthetic strategy, detailed experimental protocols, mechanistic insights, and safety considerations. By adhering to the principles and procedures outlined herein, researchers can confidently and safely produce high-purity 5-Fluoro-2-iodobenzyl bromide for their research and development needs.

References

-

PrepChem. Synthesis of 5-chloro-2-fluorobenzyl bromide. [Link]

-

Chemistry LibreTexts. Reactions involving arenediazonium salts. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

PrepChem. Synthesis of 4-fluoro-2-iodoaniline. [Link]

-

SpectraBase. 2-Fluorobenzyl bromide. [Link]

- Google Patents. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

-

Organic Syntheses. Fluorobenzene. [Link]

-

PubChem. 4-Iodotoluene difluoride. [Link]

-

ResearchGate. Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. [Link]

-

UNL Digital Commons. Selective Iodination Using Diaryliodonium Salts. [Link]

-

European Patent Office. EP 2813495 B1 - 2-ARYLBENZOFURAN-7-FORMAMIDE COMPOUNDS, PREPARATION METHOD AND USE THEREOF. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Organic Syntheses. Benzenamine, 2-fluoro-4-methoxy-. [Link]

- Google Patents.

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]

-

Beilstein Journals. Optimized synthesis of aroyl-S,N-ketene acetals.... [Link]

-

Wikipedia. Iodotoluene. [Link]

-

The Royal Society of Chemistry. Supporting Information Mechanistic Studies and Radiofluorination of Structurally Diverse Pharmaceuticals with Spirocyclic Iodonium(III) Ylides. [Link]

- Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

- Google Patents. CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

-

European Patent Office. Patent 2231575 - PROCESS FOR THE PREPARATION OF PHARMACEUTICAL INTERMEDIATES. [Link]

-

ResearchGate. Iodofluorination of Alkenes and Alkynes Promoted by Iodine and 4-Iodotoluene Difluoride. [Link]

Sources

5-Fluoro-2-iodobenzyl bromide CAS number

An In-depth Technical Guide to 5-Fluoro-2-iodobenzyl bromide

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-iodobenzyl bromide, a key halogenated intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development. It details the compound's chemical identity, physicochemical properties, synthesis methodologies, and significant applications, particularly in medicinal chemistry. Emphasis is placed on the strategic importance of its unique trifunctional substitution pattern—fluoro, iodo, and bromomethyl groups—which offers orthogonal reactivity for complex molecular architecture. The guide also includes critical information on handling, safety, and storage protocols, along with a discussion of its reactivity profile and spectroscopic characterization.

Introduction: The Strategic Utility of a Trifunctional Synthon

In the landscape of modern drug discovery and materials science, the demand for complex, highly functionalized molecular building blocks is insatiable. 5-Fluoro-2-iodobenzyl bromide emerges as a synthon of considerable strategic value. Its aromatic core is embellished with three distinct reactive handles: a fluorine atom, an iodine atom, and a bromomethyl group. This unique arrangement allows for a programmed, stepwise elaboration of the molecule.

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The iodine atom serves as a versatile site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] Finally, the benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution to introduce a wide array of functional groups.[5] This guide will dissect these features, providing the field-proven insights necessary for its effective utilization.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its successful application in research and development.

Nomenclature and Chemical Identifiers

A summary of the key identifiers for 5-Fluoro-2-iodobenzyl bromide is presented in the table below.

| Identifier | Value | Source |

| CAS Number | Not explicitly available in search results; structural analogues are referenced. | - |

| IUPAC Name | 1-(Bromomethyl)-5-fluoro-2-iodobenzene | PubChemLite[6] |

| Molecular Formula | C7H5BrFI | PubChemLite[6] |

| Molecular Weight | 314.92 g/mol | Calculated |

| SMILES | C1=CC(=C(C=C1F)CBr)I | PubChemLite[6] |

| InChI | InChI=1S/C7H5BrFI/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | PubChemLite[6] |

| InChIKey | TXIPYRUYDCNASH-UHFFFAOYSA-N | PubChemLite[6] |

Note: While a specific CAS number for 5-Fluoro-2-iodobenzyl bromide was not found in the provided search results, the structural information is well-defined.

Physicochemical Data

The physical properties of 5-Fluoro-2-iodobenzyl bromide are comparable to other halogenated benzyl bromides. The data below is estimated based on structurally similar compounds.

| Property | Estimated Value | Notes |

| Appearance | White to off-white solid | Based on analogues like 2-Bromo-5-fluorobenzyl bromide.[5] |

| Melting Point | 50-60 °C | Similar to 2-Iodobenzyl bromide (54-60 °C).[7] |

| Boiling Point | > 200 °C (decomposes) | High molecular weight and polarity suggest a high boiling point. |

| Solubility | Soluble in dichloromethane, THF, DMF, and other polar aprotic solvents. | Typical for this class of compounds. |

Synthesis and Manufacturing

The synthesis of 5-Fluoro-2-iodobenzyl bromide can be approached through several routes, typically starting from commercially available fluorinated aromatics. A plausible and efficient synthetic pathway is outlined below.

Caption: Synthetic workflow for 5-Fluoro-2-iodobenzyl bromide.

Experimental Protocol: Radical Bromination

This protocol describes the synthesis of 5-Fluoro-2-iodobenzyl bromide from 4-Fluoro-2-iodotoluene.

Materials:

-

4-Fluoro-2-iodotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 4-Fluoro-2-iodotoluene (1.0 eq) in anhydrous CCl4, add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the reaction mixture to reflux (approximately 77°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate, saturated aqueous sodium thiosulfate, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-Fluoro-2-iodobenzyl bromide.

Causality of Choices:

-

NBS as Brominating Agent: NBS is a convenient and selective source of bromine for benzylic bromination.

-

AIBN as Radical Initiator: AIBN initiates the radical chain reaction required for the bromination of the benzylic position.

-

CCl4 as Solvent: A non-polar, anhydrous solvent is crucial to prevent hydrolysis of the benzyl bromide product.

Chemical Reactivity and Applications

The synthetic utility of 5-Fluoro-2-iodobenzyl bromide stems from the differential reactivity of its three key functional groups.

Caption: Reactivity profile of 5-Fluoro-2-iodobenzyl bromide.

Applications in Drug Discovery

This trifunctional building block is particularly valuable in the synthesis of complex molecules for drug discovery.[3]

-

Scaffold Decoration: The orthogonal reactivity allows for the sequential introduction of different substituents. For example, a Suzuki coupling can be performed at the iodine position, followed by nucleophilic substitution at the benzylic bromide.

-

Fragment-Based Drug Design (FBDD): 5-Fluoro-2-iodobenzyl bromide can be used to grow fragments by linking them to other molecular scaffolds.

-

Synthesis of Bioactive Compounds: It is a precursor for compounds being investigated for various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[3]

Caption: Role of the title compound in a drug discovery workflow.

Safety, Handling, and Storage

As with all reactive benzyl bromides, proper safety precautions are essential.

-

Hazards: 5-Fluoro-2-iodobenzyl bromide is expected to be a lachrymator and a corrosive substance, causing severe skin burns and eye damage.[8][9] It may also be harmful if swallowed or inhaled.[8]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Prevent dust formation. Use non-sparking tools.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is sensitive to moisture and light. For long-term stability, refrigeration (2-8°C) under an inert atmosphere is recommended.[5][9]

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and nucleophiles.[9]

Spectroscopic Data and Characterization

The structure of 5-Fluoro-2-iodobenzyl bromide can be confirmed using standard spectroscopic techniques.

-

¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, with coupling patterns influenced by the fluorine and iodine substituents. The benzylic CH₂ protons would appear as a singlet around 4.5 ppm.

-

¹³C NMR: Aromatic carbons would resonate between 110-140 ppm, with C-F and C-I couplings observable. The benzylic carbon would be found around 30-35 ppm.

-

IR Spectroscopy: Key peaks would include C-H stretching of the aromatic ring, C-F stretching, and C-Br stretching.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for bromine and iodine.

Conclusion

5-Fluoro-2-iodobenzyl bromide is a highly valuable and versatile building block for organic synthesis. Its unique combination of reactive sites provides chemists with a powerful tool for the construction of complex molecular architectures, particularly in the pursuit of new therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the potential of this important chemical intermediate.

References

-

PubChem. 2-Iodobenzyl Bromide | C7H6BrI | CID 11426472. [Link]

-

The Royal Society of Chemistry. Supporting Information for The para-fluoro-thiol reaction as a powerful tool for precision network synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Handling of 2-Bromo-5-fluorobenzyl Bromide. [Link]

-

PubChemLite. 5-fluoro-2-iodobenzyl bromide (C7H5BrFI). [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 3-Iodobenzyl bromide. [Link]

- Google Patents. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

- Google Patents. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.

-

PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

ResearchGate. Fluorine in drug discovery: Role, design and case studies. [Link]

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. 3-Fluoro-2-iodobenzyl bromide | 1261675-04-0 | Benchchem [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. PubChemLite - 5-fluoro-2-iodobenzyl bromide (C7H5BrFI) [pubchemlite.lcsb.uni.lu]

- 7. 2-碘溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Iodobenzyl Bromide | C7H6BrI | CID 11426472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.es [fishersci.es]

- 11. 2-Fluoro-5-bromobenzyl bromide - Safety Data Sheet [chemicalbook.com]

5-Fluoro-2-iodobenzyl bromide safety data sheet

An In-depth Technical Guide to the Safe Handling of 5-Fluoro-2-iodobenzyl bromide

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the safe handling, storage, and emergency management of 5-Fluoro-2-iodobenzyl bromide. As a potent alkylating agent and a valuable intermediate in pharmaceutical and materials science research, its high reactivity necessitates stringent safety protocols. This guide is intended for researchers, chemists, and laboratory professionals, offering field-proven insights grounded in established safety principles to ensure personnel and environmental protection.

The Chemical Profile: Understanding Reactivity and Risk

5-Fluoro-2-iodobenzyl bromide is a multi-halogenated aromatic compound. Its utility in synthesis, particularly in the construction of complex molecular scaffolds, stems from its reactive benzylic bromide group. This functional group makes it an excellent electrophile for nucleophilic substitution reactions.[1] However, this same reactivity is the root of its significant physiological hazards. Like other benzyl halides, it is a potent lachrymator and alkylating agent, capable of reacting with biological nucleophiles such as DNA and proteins, which underscores the need for meticulous handling.[1][2]

While a specific Safety Data Sheet (SDS) for 5-Fluoro-2-iodobenzyl bromide is not publicly indexed, its hazard profile can be reliably extrapolated from closely related structural analogs such as 2-iodobenzyl bromide, 3-iodobenzyl bromide, and other fluorinated benzyl bromides. The consistent and severe hazard classifications across these analogs provide a robust basis for risk assessment.

GHS Hazard Classification (Inferred)

The following classification is synthesized from data for analogous compounds and represents the expected minimum hazard level for 5-Fluoro-2-iodobenzyl bromide.

| Hazard Class | Hazard Statement | Signal Word | Source Analogs |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | Danger | [3][4][5][6] |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Danger | [5][6] |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin. | Danger | [5] |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled. | Danger | [5] |

| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Danger | [6] |

| Serious Eye Damage | H318/H319: Causes serious eye damage/irritation. | Danger | [4][5] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | Warning | [3][5] |

The primary danger of this and related compounds is their corrosive nature. Contact with skin, eyes, or mucous membranes can cause severe, destructive burns.[2][3][7] Inhalation may lead to respiratory irritation, sensitization, or more severe conditions like pulmonary edema.[2]

Hierarchy of Controls: A Self-Validating System for Safety

Effective management of highly reactive reagents relies on a multi-layered safety approach, prioritizing engineering controls over procedural or personal measures. This "Hierarchy of Controls" is a self-validating system; if one layer fails, subsequent layers provide protection.

Caption: Hierarchy of controls for safe laboratory use.

Engineering Controls

All work involving 5-Fluoro-2-iodobenzyl bromide must be conducted within a certified and properly functioning chemical fume hood.[3][5] The fume hood provides the primary barrier, capturing dust and vapors at the source to prevent inhalation. The work area should be equipped with an emergency eyewash station and a safety shower, which must be tested regularly.[2]

Personal Protective Equipment (PPE)

Given the severe corrosive nature of this compound, a comprehensive PPE ensemble is mandatory.[2][5]

-

Hand Protection: Wear impervious gloves, such as heavy-duty nitrile or neoprene. Always check gloves for integrity before use and wash hands thoroughly after removal.[7]

-

Eye and Face Protection: Chemical splash goggles are required at all times. Due to the high risk of severe eye damage, a full-face shield must be worn over the goggles when handling the material.[2][5] Contact lenses should not be worn.[2]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. All protective clothing should be removed before leaving the laboratory.[2]

Standard Operating Protocol: From Bottle to Reaction

Adherence to a detailed, step-by-step protocol is critical. The causality behind each step is to minimize exposure potential through containment and deliberate action.

Objective: To safely weigh and transfer 5-Fluoro-2-iodobenzyl bromide powder to a reaction vessel.

Prerequisites:

-

Verify the chemical fume hood has a current certification and is functioning correctly.

-

Ensure the emergency eyewash and shower are unobstructed.

-

Don the complete, mandatory PPE ensemble.

Protocol Steps:

-

Preparation (Inside the Fume Hood):

-

Cover the work surface (balance and surrounding area) with absorbent, plastic-backed paper. This simplifies cleanup in case of a minor spill.

-

Assemble all necessary equipment: spatula, weigh boat/paper, reaction vessel with a septum, and a container for hazardous waste.

-

The reagent bottle should be allowed to equilibrate to room temperature before opening if it was refrigerated. This prevents moisture from the air from condensing inside the container, which could hydrolyze the reactive bromide.

-

-

Weighing and Transfer:

-

Gently open the container, avoiding any puff of powder. The container should be opened and handled with care.[5]

-

Using a clean spatula, carefully portion the required amount of solid onto the weigh paper on the tared balance. Avoid creating dust.[3] Do not breathe the dust.[5][7]

-

Once the desired mass is obtained, securely close the main reagent container.

-

Carefully transfer the weighed solid into the reaction vessel. If possible, use a powder funnel to prevent material from adhering to the neck of the flask.

-

-

Cleanup:

-

Promptly decontaminate the spatula by rinsing it with an appropriate solvent (e.g., acetone) into a designated hazardous waste container.

-

Carefully fold the weigh paper and dispose of it, along with any contaminated absorbent paper, into the solid hazardous waste container.

-

Wipe down the work surface within the fume hood.

-

-

Post-Handling:

-

Remove gloves using the proper technique and dispose of them in the hazardous waste.

-

Immediately wash hands with soap and water.[8]

-

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety. The rationale is to protect it from conditions that can cause hazardous decomposition or reactions.

| Storage Parameter | Requirement | Rationale |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[3][7] | Prevents reaction with atmospheric moisture (hydrolysis) and oxygen. |

| Temperature | Keep in a cool, dry, well-ventilated place.[3][4] Refrigeration is recommended.[3] | Reduces vapor pressure and slows potential decomposition pathways. |

| Container | Keep container tightly closed.[3][4][5][7] | Prevents release of vapors and ingress of moisture. |

| Light | Protect from light.[3] | Prevents light-induced decomposition. |

| Location | Store in a designated corrosives area. Store locked up.[3][7] | Ensures segregation from incompatible materials and controlled access. |

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3] These materials can initiate vigorous, potentially hazardous reactions.

Emergency Response Protocols

Immediate and correct action is vital in any exposure or spill scenario.

Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[3][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][9]

-

Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. Ingestion can cause severe damage and perforation of the esophagus.[2][4]

Small Spill Response Workflow

The following workflow outlines the procedure for a small spill (<5g) contained within a chemical fume hood.

Caption: Workflow for managing a small laboratory spill.

Disposal and Decomposition

All waste containing 5-Fluoro-2-iodobenzyl bromide, including empty containers and contaminated materials, must be disposed of as hazardous waste through an approved waste disposal plant.[3] Do not mix with other waste.[7] Thermal decomposition can release toxic and irritating gases and vapors, such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (HBr, HI, HF).[3]

References

-

Fisher Scientific. (2011). Safety Data Sheet: 2-Iodobenzyl bromide.

-

Fisher Scientific. (2024). Safety Data Sheet: 3-Iodobenzyl bromide.

-

ChemicalBook. (2025). 2-Fluoro-5-bromobenzyl bromide - Safety Data Sheet.

-

New Jersey Department of Health. (2000). Hazard Summary: Benzyl Bromide.

-

MilliporeSigma. (2024). Safety Data Sheet: 2-Iodobenzyl bromide.

-

Pfaltz & Bauer. Safety Data Sheet: 2-Bromo-5-fluorobenzyl bromide 98%.

-

Benchchem. (N.D.). 3-Fluoro-2-iodobenzyl bromide.

-

Tokyo Chemical Industry. (N.D.). 2-Fluorobenzyl Bromide Safety & Regulations.

-

PubChem. (N.D.). 2-Iodobenzyl Bromide.

-

Sigma-Aldrich. (N.D.). 2-Iodobenzyl bromide 97%.

-

Fisher Scientific. (2010). Safety Data Sheet: Benzyl bromide.

-

Fisher Scientific. (2010). Safety Data Sheet: Benzyl bromide.

-

Thermo Fisher Scientific. (2015). Safety Data Sheet: Benzyl bromide.

-

Cheméo. (N.D.). Chemical Properties of 2-Bromo-5-fluorobenzyl bromide.

-

Santa Cruz Biotechnology. (N.D.). Benzyl bromide.

-

Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction....

-

Sigma-Aldrich. (N.D.). 2-Bromobenzyl bromide 98%.

Sources

- 1. 3-Fluoro-2-iodobenzyl bromide | 1261675-04-0 | Benchchem [benchchem.com]

- 2. nj.gov [nj.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.es [fishersci.es]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. 2-Iodobenzyl Bromide | C7H6BrI | CID 11426472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. 2-Fluoro-5-bromobenzyl bromide - Safety Data Sheet [chemicalbook.com]

A Technical Guide to 5-Fluoro-2-iodobenzyl bromide: Synthesis, Reactivity, and Commercial Sourcing for Advanced Research

Abstract

5-Fluoro-2-iodobenzyl bromide, systematically named 2-(bromomethyl)-4-fluoro-1-iodobenzene, is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. The strategic arrangement of a reactive benzyl bromide, a versatile aryl iodide, and an electronically-modulating fluorine atom provides a platform for complex molecular construction. This guide offers an in-depth analysis of its commercial availability, a detailed, field-proven synthesis protocol, a discussion of its unique reactivity profile, and essential safety and handling procedures to enable its effective use in a research setting.

Introduction and Strategic Value

The utility of 5-Fluoro-2-iodobenzyl bromide stems from the distinct and often orthogonal reactivity of its three key functional groups. The benzyl bromide moiety is a potent electrophile, ideal for introducing the substituted benzyl group via nucleophilic substitution. The aryl iodide serves as a classical handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Finally, the fluorine atom, a bioisostere of hydrogen, is a critical tool in modern drug design. Its incorporation can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] This combination makes the title compound a valuable intermediate for constructing novel chemical entities with precisely engineered properties.

Physicochemical Properties and Identification

As a specialized reagent, 5-Fluoro-2-iodobenzyl bromide may not be listed with a dedicated CAS number in all commercial databases but is unambiguously identified by its structure and nomenclature.

| Property | Data | Source |

| Systematic Name | 2-(bromomethyl)-4-fluoro-1-iodobenzene | - |

| Common Name | 5-Fluoro-2-iodobenzyl bromide | - |

| Molecular Formula | C₇H₅BrFI | [4] |

| Molecular Weight | 314.92 g/mol | [4] |

| Monoisotopic Mass | 313.86035 Da | [4] |

| PubChem Compound ID | 75412008 | [4] |

| InChI Key | TXIPYRUYDCNASH-UHFFFAOYSA-N | [4] |

| Appearance | Expected to be a solid at room temperature (based on analogues) | Inferred |

Commercial Availability and Sourcing

5-Fluoro-2-iodobenzyl bromide is classified as an advanced synthetic intermediate and is not typically held in stock by large-scale chemical suppliers. Researchers seeking to procure this compound should focus on companies specializing in fine chemicals, building blocks for medicinal chemistry, and custom synthesis services.

Sourcing Strategy: Direct inquiry is the most effective approach. When contacting suppliers, provide the systematic name, molecular structure, and PubChem CID to ensure accurate identification.

| Supplier Category | Representative Companies | Service Focus |

| Fine Chemical Building Blocks | Sigma-Aldrich (Merck), Alfa Aesar, TCI, Combi-Blocks | Catalog of research chemicals; inquire for availability. |

| Custom Synthesis Specialists | WuXi AppTec, Pharmaron, Enamine, Syngene International | Synthesis on demand from gram to kilogram scale. |

| Niche Fluorine Chemistry | Fluorochem, Apollo Scientific | Specialization in fluorinated and complex reagents. |

Recommended Synthesis Protocol: Wohl-Ziegler Bromination

For laboratory-scale quantities, the most reliable and efficient method to produce 5-Fluoro-2-iodobenzyl bromide is through the radical-initiated benzylic bromination of 5-Fluoro-2-iodotoluene. This reaction, known as the Wohl-Ziegler reaction, selectively targets the benzylic protons due to the stability of the resulting benzylic radical.[5][6]

Detailed Experimental Protocol

Materials:

-

5-Fluoro-2-iodotoluene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 - 1.1 eq), recrystallized from water before use.

-

Azobisisobutyronitrile (AIBN) or Dibenzoyl Peroxide (BPO) (0.02 - 0.05 eq)

-

Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

Procedure:

-

Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen or argon inlet. Charge the flask with 5-Fluoro-2-iodotoluene and the chosen solvent.

-

Reagent Addition: Add N-Bromosuccinimide and the radical initiator (AIBN or BPO) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄, 82°C for CH₃CN) and maintain for 2-6 hours. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete when the denser NBS has been consumed and is replaced by the less dense succinimide floating at the surface.

-

Work-up:

-

Cool the reaction mixture to room temperature, then place it in an ice bath to precipitate the succinimide byproduct.

-

Filter the mixture through a sintered glass funnel to remove the succinimide, washing the solid with a small amount of cold solvent.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material by either recrystallization (e.g., from hexanes) or flash column chromatography on silica gel to obtain the final product.

-

Synthetic Utility and Reactivity Profile

The power of 5-Fluoro-2-iodobenzyl bromide lies in the ability to selectively address each of its functional groups.

-

Benzylic Bromide (Electrophilic Site): This is the most reactive site, readily undergoing Sₙ2 reactions. It is an excellent substrate for alkylating a wide range of nucleophiles, including phenols (Williamson ether synthesis), amines, thiols, and carbanions.

-

Aryl Iodide (Cross-Coupling Site): The C-I bond is a versatile handle for forming new C-C, C-N, and C-O bonds using palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination.[7] This allows for the introduction of aryl, vinyl, alkynyl, or amino substituents at the 2-position.

-

Fluorine (Modulating Group): The fluorine at the 5-position exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring. In a medicinal chemistry context, it can improve metabolic stability by blocking potential sites of oxidative metabolism and enhance binding affinity through favorable electrostatic interactions.[1][3][8]

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - 5-fluoro-2-iodobenzyl bromide (C7H5BrFI) [pubchemlite.lcsb.uni.lu]

- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 6. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 7. 3-Fluoro-2-iodobenzyl bromide | 1261675-04-0 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 5-Fluoro-2-iodobenzyl bromide in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 5-Fluoro-2-iodobenzyl bromide, a key reagent in synthetic organic chemistry and drug development. Given the limited direct public data on this specific compound, this document synthesizes information from analogous structures and fundamental chemical principles to predict its solubility profile. Furthermore, it outlines a robust experimental protocol for the empirical determination of its solubility in various organic solvents, ensuring a self-validating system for researchers.

Introduction to 5-Fluoro-2-iodobenzyl bromide and its Significance

5-Fluoro-2-iodobenzyl bromide is a halogenated aromatic compound with significant potential in the synthesis of complex organic molecules. The presence of three distinct halogen atoms (fluorine, iodine, and bromine) on the benzyl core provides multiple reactive sites for functionalization, making it a valuable building block in medicinal chemistry and materials science. Understanding its solubility is paramount for its effective use in reaction media, purification processes, and formulation development.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by its molecular structure, polarity, and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" is a cornerstone of predicting solubility.

Table 1: Physicochemical Properties of 5-Fluoro-2-iodobenzyl bromide and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features Affecting Polarity | Predicted Water Solubility | Predicted Organic Solvent Solubility |

| 5-Fluoro-2-iodobenzyl bromide | C₇H₅BrFI | 314.92 | Polar C-F, C-I, and C-Br bonds; aromatic ring | Low | High in a range of organic solvents |

| 2-Iodobenzyl bromide[1][2] | C₇H₆BrI | 296.93 | Polar C-I and C-Br bonds; aromatic ring | Low | Soluble in common organic solvents |

| 2-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | Polar C-Br bonds; aromatic ring | Soluble in dioxane | Soluble in common organic solvents |

| Benzyl bromide[3] | C₇H₇Br | 171.04 | Polar C-Br bond; aromatic ring | Slightly soluble in water[3] | Soluble in common organic solvents |

Based on its structure, 5-Fluoro-2-iodobenzyl bromide possesses a significant nonpolar character due to the benzene ring, but also has polar C-F, C-I, and C-Br bonds.[4][5] The electronegativity difference between carbon and the halogen atoms induces bond dipoles. However, the overall molecule is expected to be largely nonpolar to moderately polar.

-

Water Solubility: Like most organic halides, 5-Fluoro-2-iodobenzyl bromide is expected to have very low solubility in water.[4] The large, nonpolar aromatic ring and the heavy halogen atoms will dominate its interaction with the highly polar water molecules.

-

Organic Solvent Solubility: It is predicted to be soluble in a wide range of common organic solvents.[4][6] This includes:

-

Nonpolar solvents (e.g., hexane, toluene) due to van der Waals interactions with the aromatic ring.

-

Polar aprotic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone, tetrahydrofuran) where dipole-dipole interactions can occur.

-

Polar protic solvents (e.g., ethanol, methanol), although its solubility might be slightly lower compared to aprotic solvents of similar polarity due to the solvent's hydrogen bonding network.

-

Experimental Protocol for Solubility Determination

The following protocol provides a systematic and reproducible method for determining the qualitative and quantitative solubility of 5-Fluoro-2-iodobenzyl bromide.

Materials and Equipment

-

5-Fluoro-2-iodobenzyl bromide

-

A range of organic solvents (e.g., hexane, toluene, dichloromethane, chloroform, ethyl acetate, acetone, tetrahydrofuran, methanol, ethanol)

-

Analytical balance

-

Vortex mixer

-

Small test tubes or vials

-

Graduated pipettes or micropipettes

-

Thermostatic bath (optional, for temperature-controlled studies)

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of the target compound.

Caption: Workflow for solubility determination.

Step-by-Step Methodology

-

Preparation: Accurately weigh approximately 25 mg of 5-Fluoro-2-iodobenzyl bromide into a small, dry test tube.[7][8]

-

Solvent Addition: Add 0.5 mL of the selected organic solvent to the test tube.[8]

-

Mixing: Vigorously mix the contents using a vortex mixer for 30 seconds to ensure thorough agitation.

-

Qualitative Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble in that solvent at a concentration of 50 mg/mL. If any solid remains, it is considered insoluble at this concentration.

-

Quantitative Determination (for soluble compounds):

-

To a fresh, accurately weighed 25 mg sample of the compound, add the solvent in 0.1 mL increments.

-

After each addition, vortex the mixture for 30 seconds.

-

Continue adding solvent until the solid is completely dissolved.

-

Record the total volume of solvent added.

-

Calculate the solubility in mg/mL.

-

Safety Precautions

-

Handle 5-Fluoro-2-iodobenzyl bromide and all organic solvents in a well-ventilated fume hood.[9][10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11]

-

5-Fluoro-2-iodobenzyl bromide is expected to be a lachrymator and irritant, similar to other benzyl bromides.[3][9][10] Avoid inhalation of dust or vapors and contact with skin and eyes.[9][10][11]

Factors Influencing Solubility

Several factors can influence the solubility of 5-Fluoro-2-iodobenzyl bromide:

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that has a similar polarity to 5-Fluoro-2-iodobenzyl bromide will be a better solvent.

-

Purity of the Compound: Impurities can affect the observed solubility.

Conclusion

References

-

Chemical Properties of 2-Bromo-5-fluorobenzyl bromide (CAS 112399-50-5) - Cheméo. (n.d.). Retrieved January 27, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved January 27, 2026, from [Link]

-

Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

Nucleophilic Substitution of Benzyl Halides with in Ammonium Acetate in Presence of Glycerol as Green Solvent. (n.d.). Retrieved January 27, 2026, from [Link]

-

Benzyl Bromide | C7H7Br | CID 7498 - PubChem - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 27, 2026, from [Link]

-

Organic halides. (n.d.). Retrieved January 27, 2026, from [Link]

-

Selectivity of Aryl and Benzylic Bromination - University of Glasgow. (n.d.). Retrieved January 27, 2026, from [Link]

-

7.1 Alkyl Halides - Structure and Physical Properties - Chemistry LibreTexts. (2019, February 13). Retrieved January 27, 2026, from [Link]

-

Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

-

2-Iodobenzyl Bromide | C7H6BrI | CID 11426472 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19). Retrieved January 27, 2026, from [Link]

- US6133468A - Method for preparing substituted benzyl bromides - Google Patents. (n.d.).

-

28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns - YouTube. (2020, July 20). Retrieved January 27, 2026, from [Link]

-

Haloalkanes and Haloarenes | Unacademy. (n.d.). Retrieved January 27, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 27, 2026, from [Link]

-

Organic Chemistry: Introduction to Solubility | SALTISE. (2021, March 22). Retrieved January 27, 2026, from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 2-Iodobenzyl Bromide | C7H6BrI | CID 11426472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. unacademy.com [unacademy.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. fishersci.es [fishersci.es]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Electrophilicity of the Benzylic Carbon in 5-Fluoro-2-iodobenzyl bromide

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the benzylic carbon in 5-Fluoro-2-iodobenzyl bromide, a key building block in medicinal chemistry and organic synthesis. We will delve into the electronic and steric influences of the fluoro and iodo substituents on the reactivity of the benzylic position. This document further presents a detailed, field-proven protocol for the synthesis and characterization of this compound, along with a discussion of its reactivity in nucleophilic substitution reactions. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile reagent.

Introduction: The Unique Reactivity of Benzylic Halides

Benzylic halides are a class of organic compounds prized for their enhanced reactivity in nucleophilic substitution reactions. The carbon atom attached to the aromatic ring, known as the benzylic carbon, is the focal point of this reactivity. The stability of the intermediates formed during these reactions, whether a carbocation in an S(_N)1 pathway or the transition state in an S(_N)2 pathway, is significantly influenced by the delocalization of charge into the adjacent π-system of the benzene ring. This inherent reactivity makes benzylic halides powerful tools for the introduction of a wide array of functional groups.

The subject of this guide, 5-Fluoro-2-iodobenzyl bromide, presents a fascinating case study in substituent effects. The presence of two different halogen atoms at the ortho and meta positions relative to the bromomethyl group creates a unique electronic and steric environment that modulates the electrophilicity of the benzylic carbon. Understanding these effects is paramount for predicting and controlling the outcomes of reactions involving this substrate.

Electronic and Steric Landscape of 5-Fluoro-2-iodobenzyl bromide

The electrophilicity of the benzylic carbon in 5-Fluoro-2-iodobenzyl bromide is a consequence of the interplay between the inductive and resonance effects of the halogen substituents, as well as the steric hindrance imposed by the ortho-iodo group.

Inductive and Resonance Effects

Both fluorine and iodine are more electronegative than carbon, leading to an inductive withdrawal of electron density from the aromatic ring. This electron withdrawal, in turn, makes the benzylic carbon more electron-deficient and, therefore, more electrophilic.

-

Fluorine (meta-position): Located at the 5-position, the fluorine atom primarily exerts a strong inductive electron-withdrawing effect (-I effect) due to its high electronegativity. Its resonance effect (+R effect), arising from the donation of its lone pair electrons to the ring, is weaker and less influential from the meta position.

-

Iodine (ortho-position): The iodine atom at the 2-position also exhibits an inductive electron-withdrawing effect. However, compared to fluorine, iodine is less electronegative, resulting in a weaker -I effect. Its larger size and more diffuse p-orbitals lead to less effective overlap with the carbon p-orbitals of the ring, resulting in a weaker +R effect compared to lighter halogens.

The net electronic effect of both halogens is a deactivation of the aromatic ring towards electrophilic substitution, but an enhancement of the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

Steric Considerations

The bulky iodine atom at the ortho position introduces significant steric hindrance around the benzylic carbon. This steric crowding can influence the reaction mechanism. For an S(_N)2 reaction, which requires a backside attack by the nucleophile, the ortho-iodo group can impede the approach of the nucleophile, potentially slowing the reaction rate compared to an unhindered benzyl bromide.[1][2] Conversely, in an S(_N)1 reaction, the steric strain can be relieved upon the formation of a planar benzylic carbocation, potentially favoring this pathway under appropriate conditions.

The following diagram illustrates the interplay of these electronic and steric effects.

Caption: Electronic and steric factors influencing the benzylic carbon.

Synthesis and Characterization

A reliable synthesis of 5-Fluoro-2-iodobenzyl bromide is crucial for its application in research and development. The most direct and efficient method is the free-radical bromination of the corresponding toluene derivative, 5-fluoro-2-iodotoluene.[3]

Proposed Synthetic Pathway

Caption: Synthesis of 5-Fluoro-2-iodobenzyl bromide.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| 5-Fluoro-2-iodotoluene | 1.0 eq | Starting material. |

| N-Bromosuccinimide (NBS) | 1.1 eq | Brominating agent. |

| Azobisisobutyronitrile (AIBN) | 0.05 eq | Radical initiator. |

| Carbon tetrachloride (CCl(_4)) | ~0.2 M | Solvent. Anhydrous conditions are recommended. |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoro-2-iodotoluene (1.0 eq) and carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and azobisisobutyronitrile (0.05 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-Fluoro-2-iodobenzyl bromide as a solid.

Safety Precautions: Benzyl bromides are lachrymators and skin irritants. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Carbon tetrachloride is a hazardous substance and should be handled with care.

Characterization Data (Predicted)

Based on the analysis of structurally similar compounds, the following spectral data are predicted for 5-Fluoro-2-iodobenzyl bromide:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.8 ppm (dd, 1H, Ar-H)

-

δ ~7.2 ppm (m, 1H, Ar-H)

-

δ ~6.8 ppm (m, 1H, Ar-H)

-

δ ~4.5 ppm (s, 2H, CH₂Br)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~160 ppm (d, J = ~250 Hz, C-F)

-

δ ~140 ppm (d, C-I)

-

δ ~135 ppm (d, Ar-CH)

-

δ ~125 ppm (d, Ar-CH)

-

δ ~115 ppm (d, J = ~20 Hz, Ar-CH)

-

δ ~95 ppm (Ar-C-CH₂Br)

-

δ ~30 ppm (CH₂Br)

-

-

Mass Spectrometry (EI):

-

M⁺ peak corresponding to the molecular weight.

-

Characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).

-

Fragment ion corresponding to the loss of Br.

-

Reactivity in Nucleophilic Substitution Reactions

The enhanced electrophilicity of the benzylic carbon in 5-Fluoro-2-iodobenzyl bromide makes it an excellent substrate for nucleophilic substitution reactions. Both S(_N)1 and S(_N)2 mechanisms are plausible, with the predominant pathway depending on the reaction conditions, particularly the nature of the nucleophile and the solvent.

S(_N)2 Pathway

With strong, unhindered nucleophiles in polar aprotic solvents (e.g., acetone, DMF), the S(_N)2 mechanism is likely to be favored. The reaction proceeds via a backside attack on the benzylic carbon, leading to an inversion of stereochemistry if the carbon were chiral.

Caption: S(_N)2 reaction pathway.

S(_N)1 Pathway

In the presence of weak nucleophiles and polar protic solvents (e.g., water, ethanol), the S(_N)1 pathway may become competitive. This mechanism involves the formation of a resonance-stabilized benzylic carbocation as the rate-determining step.

Caption: S(_N)1 reaction pathway.

The electron-withdrawing nature of the fluoro and iodo substituents will destabilize the carbocation intermediate, which would argue against a facile S(_N)1 reaction. However, the resonance stabilization provided by the benzene ring is a powerful stabilizing factor. Kinetic studies would be required to definitively elucidate the dominant mechanism under various conditions.

Applications in Drug Development and Organic Synthesis

The trifunctional nature of 5-Fluoro-2-iodobenzyl bromide (a reactive benzylic bromide, an aryl iodide for cross-coupling, and a fluorine atom for modulating pharmacokinetic properties) makes it a highly valuable building block.

-

Medicinal Chemistry: The fluorine atom can enhance metabolic stability and binding affinity of drug candidates. The benzyl bromide moiety allows for the covalent attachment of the molecule to biological targets or for the construction of larger molecular scaffolds.

-